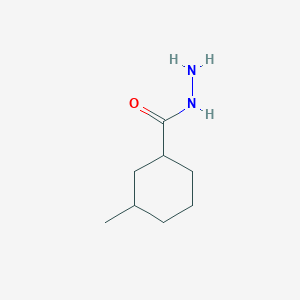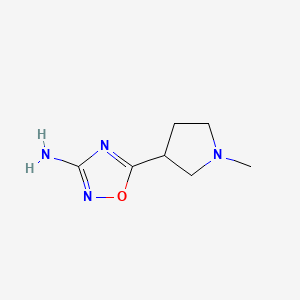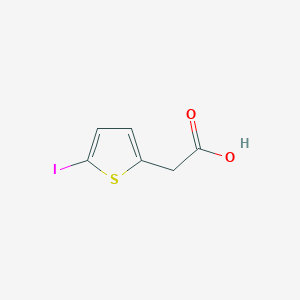
3-Methylcyclohexane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcyclohexane-1-carbohydrazide is an organic compound with the molecular formula C8H16N2O It is a derivative of cyclohexane, where a methyl group is attached to the third carbon and a carbohydrazide group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylcyclohexane-1-carbohydrazide can be synthesized through the reaction of 3-methylcyclohexanone with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction proceeds as follows: [ \text{3-Methylcyclohexanone} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves the same basic reaction but may utilize continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Methylcyclohexane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carbohydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazides.
Scientific Research Applications
3-Methylcyclohexane-1-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 3-methylcyclohexane-1-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Cyclohexane-1-carbohydrazide
- 3-Methylcyclohexane-1-carboxylic acid
- 3-Methylcyclohexanone
Comparison: 3-Methylcyclohexane-1-carbohydrazide is unique due to the presence of both a methyl group and a carbohydrazide group on the cyclohexane ring. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-methylcyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C8H16N2O/c1-6-3-2-4-7(5-6)8(11)10-9/h6-7H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
RRAKZBDTWCDFPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871449.png)
![2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B13871454.png)

![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide](/img/structure/B13871474.png)

![7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione](/img/structure/B13871482.png)

![6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13871491.png)


![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one](/img/structure/B13871506.png)

